

A Comparative Guide to Cross-Resistance Profiles of HIV Capsid Inhibitors

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Compound of Interest

Compound Name: *Capsid assembly inhibitor*

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The emergence of the first-in-class HIV capsid inhibitor, lenacapavir, has opened a new frontier in antiretroviral therapy. As research into other capsid-targeting compounds continues, understanding the potential for cross-resistance is paramount for the development of next-generation inhibitors and for sequencing strategies in clinical practice. This guide provides a comparative overview of the cross-resistance profiles of lenacapavir and other experimental capsid inhibitors, supported by available experimental data.

Key Findings on Capsid Inhibitor Cross-Resistance

Studies have demonstrated that lenacapavir (LEN), a potent, long-acting HIV-1 capsid inhibitor, does not exhibit cross-resistance with existing antiretroviral (ARV) drug classes.^{[1][2][3]} This includes entry inhibitors, protease inhibitors (PIs), nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs), non-nucleoside reverse transcriptase inhibitors (NNRTIs), and integrase strand transfer inhibitors (INSTIs). Viruses harboring resistance mutations to these established drug classes remain fully susceptible to lenacapavir.^{[1][2]}

However, the focus of this guide is the cross-resistance between different capsid inhibitors. Lenacapavir and several experimental capsid inhibitors, such as PF-3450074 (PF74) and BI-2, target a similar hydrophobic pocket at the interface of adjacent capsid protein (CA) monomers.^{[4][5]} This shared binding site raises the potential for overlapping resistance mutations and, consequently, cross-resistance.

Comparative Resistance Profiles of Capsid Inhibitors

The following table summarizes the reported fold changes in 50% effective concentration (EC50) for various capsid inhibitors against specific HIV-1 capsid mutations. It is important to note that this data is compiled from multiple studies, and direct head-to-head comparisons in a single study are limited. Experimental conditions may vary between studies.

Capsid Mutation	Lenacapavir (LEN) Fold Change in EC50	PF-3450074 (PF74) Fold Change in EC50	BI-2 Fold Change in EC50	Notes
M66I	>2000[3]	-	-	High-level resistance to lenacapavir.
Q67H	4.6[3]	Confers resistance	-	A key resistance mutation for both LEN and PF74.
K70R	-	Confers resistance	-	A primary resistance mutation for PF74.
N74D	Confers resistance[6]	6-fold resistance to PF74 has been reported.[7]	-	A significant resistance mutation for lenacapavir.
T107N	-	Confers resistance	Confers resistance	Demonstrates clear cross-resistance between PF74 and BI-2.
L56I	Confers resistance[6]	-	-	Lenacapavir resistance-associated mutation.
Q67H/N74D	Confers resistance	-	-	A combination of mutations leading to higher resistance to lenacapavir.[8]

5Mut (Q67H, K70R, H87P, T107N, L111I)	-	High-level resistance	-	A combination of mutations conferring strong resistance to PF74.
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Data not available is denoted by "-".

The overlapping resistance profiles, particularly at positions Q67 and T107, suggest that prior failure with an inhibitor like PF74 could compromise the activity of other capsid inhibitors that share the same binding pocket. However, the development of novel capsid inhibitors that can overcome existing resistance is an active area of research. For instance, a novel compound has been identified that retains activity against the lenacapavir-resistant M66I mutant, indicating that it is possible to design inhibitors that are not susceptible to all known resistance pathways.^[9]

Experimental Protocols for Assessing Capsid Inhibitor Resistance

The data presented in this guide is primarily generated through in vitro phenotypic resistance assays. These assays measure the concentration of a drug required to inhibit HIV-1 replication by 50% (EC50 or IC50).^{[10][11]}

General Workflow for Phenotypic Resistance Assay:

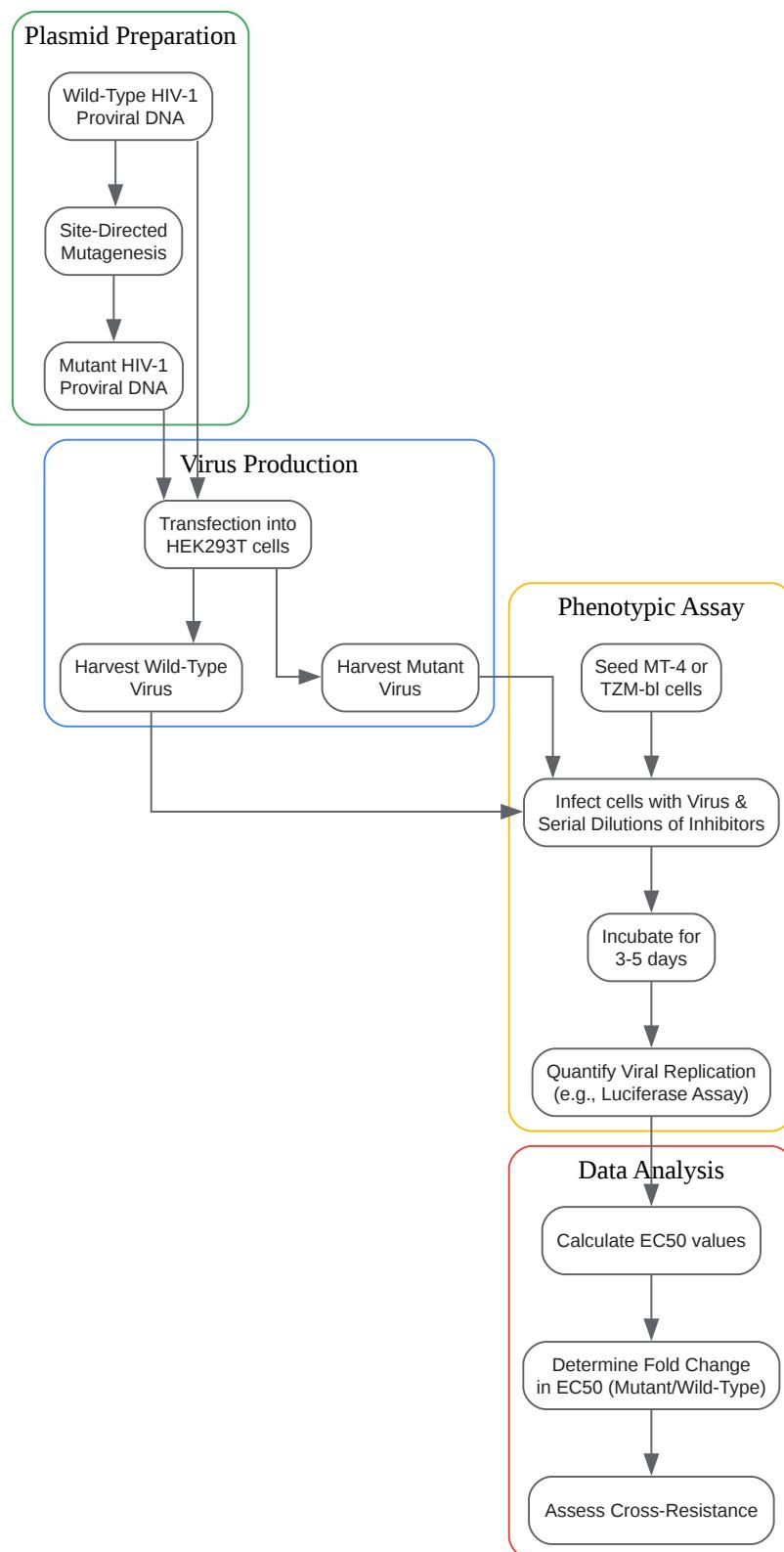
- Generation of Mutant Viruses:
 - Resistance-associated mutations are introduced into the capsid-encoding region of an HIV-1 proviral DNA clone using site-directed mutagenesis.
 - The mutated plasmids are then transfected into a suitable cell line (e.g., HEK293T) to produce infectious virus particles carrying the desired capsid mutations.
- Cell-Based Antiviral Assay:
 - A permissive cell line (e.g., MT-4, TZM-bl) is seeded in multi-well plates.

- The cells are infected with a standardized amount of either wild-type or mutant virus in the presence of serial dilutions of the capsid inhibitor being tested.
- After a defined incubation period (typically 3-5 days), viral replication is quantified. This can be done by measuring the activity of a reporter gene (e.g., luciferase or β -galactosidase in TZM-bl cells) or by quantifying viral antigens (e.g., p24).

- Data Analysis:
 - The drug concentration that inhibits viral replication by 50% (EC50) is calculated for both the wild-type and mutant viruses using non-linear regression analysis.
 - The fold change in EC50 is determined by dividing the EC50 value for the mutant virus by the EC50 value for the wild-type virus. A higher fold change indicates a greater level of resistance.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in a typical experimental workflow for determining the cross-resistance profile of HIV capsid inhibitors.

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Caption: Experimental workflow for assessing cross-resistance of HIV capsid inhibitors.

Conclusion

The development of HIV capsid inhibitors represents a significant advancement in antiretroviral therapy. While these inhibitors, exemplified by lenacapavir, do not show cross-resistance with other ARV classes, the potential for cross-resistance among different capsid inhibitors is a critical consideration. The shared binding site of many of these compounds leads to overlapping resistance profiles. Continued research is essential to characterize the resistance pathways of new capsid inhibitors and to design next-generation compounds that can overcome existing resistance mutations, thereby ensuring the long-term efficacy of this promising class of drugs.

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